2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
The compound 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile belongs to the pyrano[3,2-c]pyridine family, a class of heterocyclic molecules notable for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . Its structure features a 4-fluorophenyl substituent at position 4, a methyl group at position 7, and a cyano group at position 3. This article provides a systematic comparison with structurally related analogs to elucidate the impact of substituent variations on physicochemical properties, synthetic pathways, and biological activities.
Properties
Molecular Formula |
C16H12FN3O2 |
|---|---|
Molecular Weight |
297.28 g/mol |
IUPAC Name |
2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H12FN3O2/c1-8-6-12-14(16(21)20-8)13(11(7-18)15(19)22-12)9-2-4-10(17)5-3-9/h2-6,13H,19H2,1H3,(H,20,21) |
InChI Key |
SURIMHYAUNFWRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation
A widely adopted method involves the one-pot reaction of 4-hydroxypyridones , aromatic aldehydes , and malononitrile under reflux conditions. For example:
Catalyst Optimization
The use of K₂CO₃ as a base catalyst in ethanol significantly enhances reaction efficiency:
| Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | EtOH | Reflux | 50 min | 95 |
| Piperidine | EtOH | MW | 5–9 h | 70–71 |
| HTMAB | H₂O | 110°C | 8 h | 76–93 |
| Data adapted from Karimi-Jaberi et al. |
Multi-Step Synthesis via Knoevenagel and Michael Additions
Stepwise Protocol
A modular approach improves control over regioselectivity:
-
Synthesis of α,β-Unsaturated Nitrile :
-
Michael Addition :
-
Cyclization :
-
Amination :
Key Modifications
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate Michael addition but may reduce yield due to side reactions.
-
Protecting Groups : Boc protection of the pyridone nitrogen prevents undesired alkylation.
One-Pot Synthesis with K₂CO₃ Catalysis
Streamlined Procedure
A green chemistry approach minimizes purification steps:
Spectroscopic Validation
-
¹H NMR (DMSO-d₆) : δ 7.45–7.28 (m, 4H, Ar-H), 6.12 (s, 1H, pyran-H), 4.30 (s, 1H, NH₂), 2.35 (s, 3H, CH₃).
-
IR (KBr) : 3420 cm⁻¹ (NH₂), 2215 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The carbonitrile group (-CN) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Reaction Conditions :
-
Acidic Hydrolysis : Concentrated HCl (reflux, 6–8 h).
-
Basic Hydrolysis : NaOH (aq.)/ethanol (reflux, 4–6 h).
| Product | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 3-Carboxylic acid derivative | 75–85 | HCl (conc.), reflux, 6 h | |
| 3-Amide derivative (partial hydrolysis) | 60–70 | NaOH (aq.), ethanol, 4 h |
Key Insight : Hydrolysis is regioselective, with the nitrile group showing higher reactivity compared to other functional groups in the molecule.
Oxidation of the Dihydro-Pyridine Ring
The 5,6-dihydro-4H-pyrano[3,2-c]pyridine ring undergoes oxidation to form a fully aromatic pyridine system.
Reaction Conditions :
| Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|
| KMnO₄ | 5-Oxo-4H-pyrano[3,2-c]pyridine analog | 65–75 | |
| CrO₃ | Same as above | 70–80 |
Mechanistic Note : Oxidation proceeds via radical intermediates, with the methyl group at position 7 stabilizing the transition state .
Nucleophilic Substitution at the Amino Group
The amino group (-NH₂) participates in nucleophilic substitution reactions, enabling functionalization.
Example: Acylation
Reaction Conditions :
-
Acetic anhydride (reflux, 2 h) or acyl chlorides (room temperature, 12 h).
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Acetic anhydride | N-Acetyl derivative | 85–90 | |
| Benzoyl chloride | N-Benzoyl derivative | 75–80 |
Application : Acylated derivatives show enhanced solubility in organic solvents, facilitating further synthetic modifications.
Condensation Reactions
The amino and carbonyl groups enable condensation with aldehydes or ketones to form Schiff bases or heterocyclic analogs.
Reaction Conditions :
| Aldehyde | Product | Yield (%) | Reference |
|---|---|---|---|
| 4-Fluorobenzaldehyde | Schiff base derivative | 70–75 | |
| Pyridine-3-carbaldehyde | Fused pyranoquinolone analog | 65–70 |
Structural Impact : Schiff base formation introduces π-conjugation, potentially enhancing bioactivity .
Alkylation and Arylation
The amino group and pyridine nitrogen can undergo alkylation/arylation under mild conditions.
Reaction Conditions :
-
Alkyl halides (K₂CO₃, DMF, 60°C, 6 h).
-
Arylboronic acids (Pd catalysis, Suzuki coupling).
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| Methyl iodide | N-Methyl derivative | 80–85 | |
| 4-Bromophenylboronic acid | 6-(4-Bromophenyl) analog | 60–65 |
Note : Alkylation at the pyridine nitrogen is sterically hindered due to the fused pyrano ring.
Bromination and Halogenation
Electrophilic aromatic substitution occurs at the fluorophenyl ring under controlled conditions.
Reaction Conditions :
| Position Brominated | Product | Yield (%) | Reference |
|---|---|---|---|
| Para to fluorine | 4-(4-Fluoro-3-bromophenyl) derivative | 50–55 |
Challenges : Steric effects from the pyrano-pyridine system limit bromination to specific positions .
Cycloaddition Reactions
The electron-deficient pyridine ring participates in [4+2] cycloaddition reactions with dienophiles.
Reaction Conditions :
| Dienophile | Product | Yield (%) | Reference |
|---|---|---|---|
| Maleic anhydride | Fused bicyclic adduct | 55–60 |
Application : Cycloadducts are explored for their potential as kinase inhibitors .
Key Structural Influences on Reactivity
-
Fluorophenyl Group : Enhances electrophilic substitution reactivity at specific positions due to the electron-withdrawing effect of fluorine .
-
Pyrano-Pyridine Core : The fused ring system imposes steric constraints, directing reactions to accessible sites (e.g., amino group, nitrile).
-
Amino Group : Acts as a nucleophile in acylations, alkylations, and condensations.
Scientific Research Applications
-
Anticancer Properties :
- Research indicates that compounds similar to 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis and repair in cancer cells. The dual inhibition mechanism enhances their efficacy against various cancer types .
-
Anti-inflammatory Effects :
- Studies have demonstrated that pyrano[3,2-c]pyridine derivatives possess anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways effectively. For example, derivatives have been synthesized that show promising results in reducing inflammation in preclinical models .
- Antimicrobial Activity :
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Fluorine Substitution : The presence of fluorine in the para position of the phenyl ring significantly enhances the compound's potency against targeted enzymes by improving binding affinity through electronic effects .
- Amino Group Positioning : The amino group at position 2 is essential for maintaining biological activity and facilitates interactions with enzyme active sites .
Case Studies
- Inhibition of Thymidylate Synthase :
- Anti-inflammatory Studies :
Mechanism of Action
The mechanism of action of 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Substituent Variations at Position 4 (Aryl Groups)
The aryl group at position 4 significantly influences electronic and steric properties:
Key Insight : Fluorine’s small size and moderate electronegativity make the target compound a favorable candidate for optimizing pharmacokinetics compared to bulkier or stronger electron-withdrawing substituents.
Substituent Variations at Position 6
Position 6 modifications alter steric and hydrogen-bonding capabilities:
Key Insight : The absence of a substituent at position 6 in the target compound may confer flexibility in binding to diverse biological targets compared to bulkier analogs.
Physicochemical Properties
Melting points and solubility trends vary with substituents:
Key Insight : The fluorine substituent in the target compound likely optimizes the balance between solubility and membrane permeability.
Biological Activity
2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological activity, including its synthesis, pharmacological effects, and structure-activity relationships (SAR).
Synthesis
The compound can be synthesized through various methods, including multi-component reactions. Recent studies have employed microwave-assisted techniques to enhance yield and reduce reaction times. For instance, one study reported yields ranging from 78% to 94% using environmentally friendly solvents and conditions .
Antimicrobial Activity
Research indicates that derivatives of pyrano[3,2-c]pyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Activity (Zone of Inhibition) |
|---|---|---|
| 2-amino-4-(4-fluorophenyl)-7-methyl... | Staphylococcus aureus | 20 mm |
| 2-amino-4-(4-fluorophenyl)-7-methyl... | Escherichia coli | 18 mm |
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for COX inhibition were reported as follows:
| Compound | COX Enzyme | IC50 (µM) |
|---|---|---|
| 2-amino-4-(4-fluorophenyl)-7-methyl... | COX-1 | 19.45 ± 0.07 |
| 2-amino-4-(4-fluorophenyl)-7-methyl... | COX-2 | 31.4 ± 0.12 |
These results suggest that the compound could serve as a lead for developing new anti-inflammatory drugs .
Anticancer Activity
Preliminary studies have also explored the anticancer properties of pyrano[3,2-c]pyridine derivatives. In vitro assays indicated that certain derivatives could induce apoptosis in cancer cell lines, suggesting a potential mechanism for cancer therapy.
Structure-Activity Relationship (SAR)
The biological activity of 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo is influenced by its structural components. The presence of the fluorine atom on the phenyl ring has been associated with increased potency against microbial strains and enhanced anti-inflammatory effects. Modifications to the pyridine and carbonitrile groups also play a crucial role in determining the efficacy and selectivity of these compounds in biological systems .
Case Studies
- Case Study on Antimicrobial Efficacy : A study involving a series of synthesized pyrano[3,2-c]pyridine derivatives showed that substituents at specific positions significantly affected their antimicrobial activity. The most potent derivative demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.
- Case Study on Anti-inflammatory Action : In vivo models using carrageenan-induced paw edema demonstrated that the compound significantly reduced inflammation compared to control groups treated with standard anti-inflammatory drugs like indomethacin.
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of fused pyrano-pyridine derivatives typically involves multicomponent reactions (MCRs) or cyclocondensation under controlled conditions. For example, similar compounds (e.g., pyrano[3,2-c]pyridine derivatives) have been synthesized via one-pot reactions using β-ketoesters, malononitrile, and substituted aldehydes in ethanol with catalytic piperidine . Optimization includes:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalysts: Piperidine or ammonium acetate improves yield by facilitating enamine formation.
- Temperature: Reactions often proceed at reflux (80–100°C) for 6–12 hours.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
